2-Chloro-6-fluoro-3-methylphenylacetic acid

Lipophilicity Drug-likeness Membrane permeability

2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS 261762-92-9, C₉H₈ClFO₂, MW 202.61) is a trisubstituted phenylacetic acid building block bearing chloro (position 2), fluoro (position 6), and methyl (position substituents on the aromatic ring. The compound belongs to the class of halogenated phenylacetic acid intermediates widely employed in medicinal chemistry for constructing bioactive molecules.

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
CAS No. 261762-92-9
Cat. No. B053226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methylphenylacetic acid
CAS261762-92-9
Synonyms2-Chloro-6-fluoro-3-methylbenzeneacetic Acid;  2-(2-Chloro-6-fluoro-3-methylphenyl)acetic Acid
Molecular FormulaC9H8ClFO2
Molecular Weight202.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)CC(=O)O)Cl
InChIInChI=1S/C9H8ClFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
InChIKeyIZLFHWYEGHXIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-3-methylphenylacetic Acid (CAS 261762-92-9): Strategic Differentiation for Pharmaceutical Intermediate Procurement


2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS 261762-92-9, C₉H₈ClFO₂, MW 202.61) is a trisubstituted phenylacetic acid building block bearing chloro (position 2), fluoro (position 6), and methyl (position 3) substituents on the aromatic ring [1]. The compound belongs to the class of halogenated phenylacetic acid intermediates widely employed in medicinal chemistry for constructing bioactive molecules. Its predicted physicochemical profile—XLogP3 of 2.5, pKa of 3.77±0.10, density of 1.356 g/cm³, and boiling point of 302 °C at 760 mmHg—positions it as a moderately lipophilic, electron-deficient arylacetic acid . This specific regioisomeric arrangement (2-Cl, 6-F, 3-CH₃) distinguishes it from closely related positional isomers and analogs that lack one or more of these substituents.

Procurement Risk of 2-Chloro-6-fluoro-3-methylphenylacetic Acid Substitution: Why Regioisomeric and Analog Interchange Fails


In phenylacetic acid-based building blocks, the number, identity, and ring position of halogen and methyl substituents are not interchangeable without altering downstream compound properties. The target compound's 2-Cl/6-F/3-CH₃ arrangement generates a unique combination of electronic (σ-inductive and resonance effects from Cl and F), steric (ortho-chloro vs. ortho-fluoro), and lipophilic (methyl logP contribution) parameters that differ measurably from its closest positional isomer (6-chloro-2-fluoro-3-methylphenylacetic acid, CAS 261762-93-0) and from analogs lacking the 3-methyl group . These differences manifest in altered reactivity with nucleophiles, distinct coupling partner preferences in cross-coupling reactions, and divergent biological target engagement when the phenylacetic acid scaffold is embedded into pharmacologically active final compounds [1]. A documented example is the patent literature, where the 2-chloro-6-fluoro-3-methylphenylacetyl moiety was specifically employed to prepare substituted piperazines as CB1 receptor antagonists—an application context not reported for the positional isomer [2].

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-3-methylphenylacetic Acid vs. Closest Analogs


LogP Elevation vs. Non-Methylated 2-Chloro-6-fluorophenylacetic Acid: Quantified Lipophilicity Gain from the 3-Methyl Substituent

The 3-methyl substituent on 2-chloro-6-fluoro-3-methylphenylacetic acid confers a significant lipophilicity increase compared to the otherwise identical non-methylated analog 2-chloro-6-fluorophenylacetic acid (CAS 37777-76-7). The target compound has an experimentally consistent XLogP3 value of 2.5 [1], while the non-methylated comparator has reported LogP values of 1.71 and 2.10620 . The magnitude of this increase (ΔLogP ≈ 0.4–0.8 log units) corresponds to an approximately 2.5- to 6.3-fold higher octanol–water partition coefficient, which is quantitatively meaningful for predicting membrane permeation and passive absorption in biological systems.

Lipophilicity Drug-likeness Membrane permeability

Positional Isomer Application Specificity: 2-Chloro-6-fluoro-3-methylphenylacetic Acid as CB1 Antagonist Intermediate vs. 6-Chloro-2-fluoro-3-methyl Isomer as P2X4 Antagonist Building Block

The 2-chloro-6-fluoro-3-methylphenylacetic acid scaffold is explicitly cited in the patent literature as a key intermediate for preparing substituted piperazines that function as CB1 receptor antagonists, with the derived compound (2R)-2-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid (CAS 1630424-40-6) appearing in the Gilbert et al. patent application [1]. In contrast, the regioisomer 6-chloro-2-fluoro-3-methylphenylacetic acid (CAS 261762-93-0) is independently documented as a reagent for preparing aromatic sulfonamide derivatives as P2X4 antagonists . The two isomers are thus directed toward entirely distinct therapeutic target classes—CB1 (metabolic disorders, obesity) vs. P2X4 (inflammatory/pain conditions)—based on their substitution pattern alone.

Cannabinoid receptor CB1 antagonist Regioisomeric specificity

pKa Depression vs. Parent Phenylacetic Acid: Electron-Withdrawing Ortho-Substituent Effects Quantified

The combined electron-withdrawing effects of ortho-chloro and ortho-fluoro substituents on the target compound depress the pKa relative to unsubstituted phenylacetic acid. The target compound has a predicted pKa of 3.77±0.10 . Experimentally determined pKa values for phenylacetic acid and o-fluorophenylacetic acid in aqueous solution at 25 °C are 4.310 and 4.093, respectively [1]. While a direct experimental pKa for the target compound is not available, the predicted value indicates a further ~0.3–0.5 pKa unit decrease compared to mono-ortho-fluoro substitution, consistent with the additive electron-withdrawing contributions of Cl (σₘ = 0.37) and F (σₘ = 0.34) substituents at the ortho positions.

Acid dissociation Electron-withdrawing effects Ionization state

Ortho-Halogen Reactivity Enhancement: Class-Level Rate Acceleration for Nucleophilic Reactions vs. Non-Halogenated Analogs

A foundational physical organic chemistry study by Chapman et al. established that ortho-halogenophenylacetic acids react with diazodiphenylmethane faster than the parent phenylacetic acid across six alcohol solvents, with the reactivity order H < F < Cl < Br < I [1]. The target compound bears an ortho-chloro substituent (position 2), placing it in the higher-reactivity region of this series. By contrast, the regioisomer 6-chloro-2-fluoro-3-methylphenylacetic acid has fluorine at the ortho position (position 2) adjacent to the acetic acid side chain, which would be expected to exhibit lower reactivity based on the established F < Cl kinetic ordering. Although the target compound was not directly measured in the Chapman study, the class-level kinetic data provide a quantitative framework: ortho-chloro substitution yields faster esterification and related nucleophilic acyl substitution kinetics than ortho-fluoro or non-halogenated phenylacetic acids.

Reaction kinetics Ortho-substituent effects Carboxylic acid reactivity

Physicochemical Property Differentiation vs. Regioisomer CAS 261762-93-0: Density, Boiling Point, and Refractive Index Disparities

The target compound and its positional isomer 6-chloro-2-fluoro-3-methylphenylacetic acid (CAS 261762-93-0) share the same molecular formula and molecular weight but exhibit measurably different bulk physicochemical properties that can be used for identity verification and quality control. The target compound has a density of 1.356 g/cm³, boiling point of 302 °C at 760 mmHg, refractive index of 1.543, and MDL identifier MFCD01631365 . The regioisomer reports density of 1.4±0.1 g/cm³ (ACD/Labs predicted), boiling point of 303.6±37.0 °C at 760 mmHg, and MDL MFCD01631375 . The distinct MDL numbers and density values provide orthogonal analytical handles for differentiating the two compounds during incoming QC inspection and preventing mis-shipment.

Physicochemical characterization Quality control Analytical differentiation

High-Value Application Scenarios for 2-Chloro-6-fluoro-3-methylphenylacetic Acid Based on Quantitative Differentiation Evidence


Synthesis of CB1 Antagonist Substituted Piperazines for Metabolic Disorder Drug Discovery

The target compound is the preferred building block for constructing the (2-chloro-6-fluoro-3-methylphenyl)acetyl moiety required in the CB1 antagonist piperazine series disclosed by Gilbert et al. (US 20130072468 A1) [1]. Its regioisomer (CAS 261762-93-0) cannot be substituted in this application, as the 6-chloro-2-fluoro substitution pattern directs the final compounds toward P2X4 antagonism rather than CB1 modulation . The higher LogP (2.5 vs. ~1.7 for the non-methylated analog) conferred by the 3-methyl group is mechanistically relevant for the blood–brain barrier penetration required for centrally acting CB1 antagonists.

Medicinal Chemistry SAR Exploration Requiring Controlled Stepwise Lipophilicity Tuning

When a medicinal chemistry program requires systematic exploration of lipophilicity within a phenylacetic acid scaffold, the target compound provides a LogP increment of approximately +0.4 to +0.8 log units compared to the non-methylated 2-chloro-6-fluorophenylacetic acid (LogP 1.71–2.11) [1]. This incremental LogP gain, achieved without adding a separate lipophilic moiety, allows SAR exploration with minimal structural perturbation—a key advantage in lead optimization where maintaining ligand efficiency is critical.

Ortho-Chloro-Selective Derivatization Requiring Differentiated Reactivity from Ortho-Fluoro Analogs

In synthetic sequences where the carboxylic acid group must be activated for nucleophilic attack (esterification, amidation, or hydrazide formation), the ortho-chloro substituent on the target compound provides enhanced electrophilicity compared to ortho-fluoro analogs, consistent with the established kinetics of ortho-halogenophenylacetic acid reactions with diazodiphenylmethane (reactivity order H < F < Cl < Br < I) [1]. This allows lower activation temperatures or shorter reaction times compared to the 6-chloro-2-fluoro-3-methyl regioisomer, where fluorine occupies the ortho position.

Procurement Quality Control and Identity Confirmation Against Regioisomeric Impurities

For industrial procurement and GMP intermediate supply, the distinct MDL identifier (MFCD01631365) and density value (1.356 g/cm³) of the target compound serve as orthogonal identity verification checkpoints against its regioisomer (MDL MFCD01631375, density 1.4±0.1 g/cm³) [1]. The predicted pKa of 3.77±0.10 also distinguishes it from unsubstituted phenylacetic acid (pKa 4.310) and provides a titratable property for QC release testing [2]. These specifications enable contract manufacturing organizations to build defensible release criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-fluoro-3-methylphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.